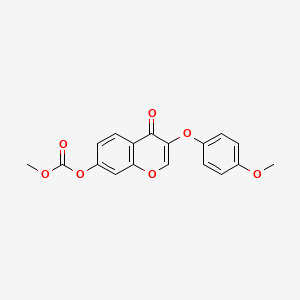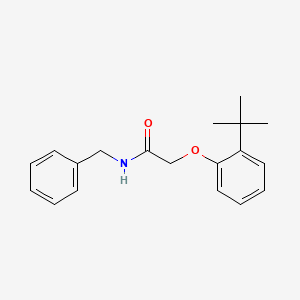![molecular formula C18H21N3O2 B5519266 2-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5519266.png)
2-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of pyrimidine derivatives, including compounds like "2-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine," often involves complex reactions that include the formation of key pyrimidine rings through various methods such as cyclization, condensation, and substitution reactions. Techniques such as microwave-assisted synthesis have been explored for the efficient creation of pyrimidine derivatives, highlighting advancements in synthetic methodologies for these compounds (Ashok & Aravind, 2009).
科学的研究の応用
Synthesis and Structural Analysis
Synthesis and Crystal Structure : Pyrimidine derivatives exhibit a broad range of bioactivities, making them potent units for new drug research. Studies on 5-hydroxymethylpyrimidines, which are related to the compound , have been conducted to understand their cytotoxic properties and antimicrobial activity (Stolarczyk et al., 2021).
Electronic and Optical Exploration : Thiopyrimidine derivatives, which share a structural similarity with the compound, have been explored for their applications in medicine and nonlinear optics. The study demonstrates their significance in the fields of electronic and photophysical properties (Hussain et al., 2020).
Biological and Chemical Interactions
DNA Interactions : The interaction of pyrimidine derivatives with DNA is crucial in understanding their biological implications. Studies have been conducted to evaluate how these compounds interact with DNA, including their intercalation and groove-binding properties (Wilson et al., 1990).
Antibacterial and Antiviral Activity : Certain pyrimidine derivatives show promising antibacterial and antiviral activities, which are essential for developing new therapeutic agents (Stuart et al., 1983).
Material Science Applications
- Polyimide Synthesis : The synthesis of novel polyimides derived from pyridine-containing aromatic dianhydride monomers, related to pyrimidine derivatives, showcases the application in material science, particularly in creating polymers with low dielectric constants and good thermal stability (Wang et al., 2006).
Pharmaceutical Research
Drug Metabolite Studies : The metabolites of drugs derived from camptothecin, which is structurally related to pyrimidine derivatives, have been studied for their roles in antitumor effects. Understanding these metabolites helps in developing effective cancer treatments (Kawato et al., 1991).
Corrosion Inhibition : Schiff bases derived from pyrimidine have been evaluated for their efficiency as corrosion inhibitors, which is crucial in material preservation and industrial applications (Hegazy et al., 2012).
作用機序
While the specific mechanism of action for “2-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine” is not mentioned in the retrieved papers, it’s worth noting that many piperidine derivatives are present in more than twenty classes of pharmaceuticals . They often play significant roles in drug design and have various pharmacological applications .
将来の方向性
特性
IUPAC Name |
(2-ethylpiperidin-1-yl)-(4-pyrimidin-2-yloxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-2-15-6-3-4-13-21(15)17(22)14-7-9-16(10-8-14)23-18-19-11-5-12-20-18/h5,7-12,15H,2-4,6,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLGCCLMVXFCQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=CC=C(C=C2)OC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3R*,4S*)-1-{5-[(diethylamino)methyl]-2-phenyl-3-furoyl}-3,4-dimethylpiperidin-4-ol](/img/structure/B5519188.png)
![N-[2-methoxy-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B5519195.png)
![[(5-{4-[(2-methoxybenzoyl)amino]phenyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetic acid](/img/structure/B5519215.png)

![1-acetyl-3-(2,4-dichlorophenyl)-4-oxa-1,2-diazaspiro[4.4]non-2-ene](/img/structure/B5519218.png)
![4-[(3,4-dichlorobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5519223.png)
![1-methyl-14-propyl-3,12-diazatetracyclo[10.3.1.1~3,14~.0~5,10~]heptadeca-5,7,9-triene-4,11,15-trione](/img/structure/B5519244.png)
![N-[4-(benzyloxy)phenyl]-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5519258.png)
![5-[3-(ethoxymethyl)-4-methoxybenzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5519276.png)

![5-acetyl-2-[(2-fluorobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5519282.png)
![5-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-2-phenyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5519287.png)
![4-{4-[(3-methylphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5519289.png)
![4-fluoro-N-{1-[(2-fluorobenzylidene)amino]-1H-tetrazol-5-yl}benzamide](/img/structure/B5519305.png)